molecular formula C10H16F3NO5 B6296667 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester CAS No. 126535-84-0

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester

Cat. No. B6296667
CAS RN: 126535-84-0
M. Wt: 287.23 g/mol
InChI Key: RXXIQAFMVFBGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester (TFE-OHE) is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of the amino acid alanine, and is composed of three fluorine atoms, an oxygen atom, and a nitrogen atom. The compound has been used in various biochemical and physiological studies, and is known to have a wide range of applications in the laboratory.

Scientific Research Applications

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester has been used in a variety of scientific research applications. It has been used in studies of protein structure and function, as well as studies of enzyme kinetics and drug metabolism. Additionally, 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester has been used in studies of the effects of drugs on the nervous system, as well as studies of the effects of drugs on the cardiovascular system. 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester has also been used in studies of the effects of drugs on the immune system, as well as studies of the effects of drugs on the endocrine system.

Mechanism of Action

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes. It is believed to bind to the active site of an enzyme, preventing the enzyme from catalyzing a reaction. Additionally, 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester is believed to bind to the substrate of an enzyme, preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects
3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to affect the activity of certain hormones. Additionally, 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester has been shown to affect the activity of certain neurotransmitters, as well as to affect the activity of certain receptors.

Advantages and Limitations for Lab Experiments

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it cost-effective for laboratory experiments. Additionally, 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester is relatively stable, making it suitable for long-term experiments. However, one limitation of 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester. One potential future direction is the development of new synthesis methods for 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester. Additionally, future research could focus on the development of new applications for 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester, such as the development of new drug delivery systems. Additionally, future research could focus on the development of new methods for measuring the activity of 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester, as well as the development of new methods for studying the biochemical and physiological effects of 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester. Finally, future research could focus on the development of new methods for assessing the safety and efficacy of 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester in laboratory experiments.

Synthesis Methods

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester can be synthesized by a two-step reaction. In the first step, a reaction between alanine and trifluoroacetic anhydride produces a trifluoroacetyl derivative of alanine. The second step involves the reaction of the trifluoroacetyl derivative of alanine with 1,1-dimethylethoxycarbonyl chloride, which produces 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester. This synthesis method has been used for the production of 3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester for a variety of scientific research applications.

properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO5/c1-5-18-6(15)9(17,10(11,12)13)14-7(16)19-8(2,3)4/h17H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXIQAFMVFBGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester

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